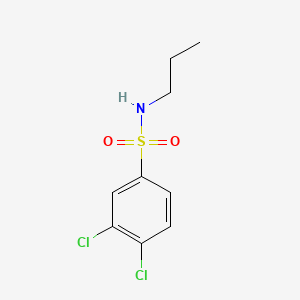

3,4-dichloro-N-propylbenzene-1-sulfonamide

Description

Historical and Contemporary Significance of Sulfonamide-Based Structures in Chemical Research

The journey of sulfonamides began not in medicine, but in the dye industry. In the early 20th century, chemists at Bayer AG were investigating coal-tar dyes for potential biological applications. wikipedia.org This research led to a groundbreaking discovery in 1932 by Gerhard Domagk, who found that a red dye named Prontosil exhibited remarkable antibacterial effects in mice. huvepharma.comopenaccesspub.org It was later discovered by Ernest Fourneau that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide, which was the actual antibacterial agent. openaccesspub.org This finding unleashed a "sulfa craze," marking the advent of the first broadly effective systemic antimicrobials and paving the way for the antibiotic revolution. wikipedia.orghuvepharma.com

Before the widespread availability of penicillin, sulfa drugs were credited with saving tens of thousands of lives, including during World War II. wikipedia.orghuvepharma.com The uncontrolled use and subsequent toxicity events, such as the "sulfanilamide elixir" scandal of 1937, led to the establishment of the U.S. Federal Food, Drug, and Cosmetic Act in 1938, which mandated safety and efficacy testing for new drugs. wikipedia.orghuvepharma.com

While their role as frontline antibiotics has diminished due to bacterial resistance, the significance of the sulfonamide scaffold in chemical research has not waned. researchgate.net The structural framework of sulfonamides has been adapted to create a multitude of drugs with diverse therapeutic applications. Beyond antibacterial agents, the sulfonamide moiety is a key feature in diuretics (e.g., hydrochlorothiazide, chlorthalidone), sulfonylurea hypoglycemic agents for treating diabetes (e.g., tolbutamide, glipizide), and anticonvulsants. wikipedia.orgopenaccesspub.orgcerradopub.com.br In contemporary research, sulfonamides are investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, antiviral, and antifungal agents. cerradopub.com.brnih.gov Their ability to act as inhibitors for enzymes like carbonic anhydrases continues to be an active area of drug design and development. drugbank.comnih.gov

Classification and Structural Features of Benzene (B151609) Sulfonamides

Benzene sulfonamides are a major subclass of organic sulfonamides characterized by a sulfonamide group directly attached to a benzene ring. hmdb.ca The core structure is simple, yet it allows for extensive modification, leading to a wide array of compounds with different physicochemical and biological properties.

The general structure is C₆H₅SO₂NR¹R², where:

The Benzene Ring: Can be unsubstituted or substituted with one or more functional groups at various positions.

The Sulfonamide Group (-SO₂NH₂): This is the key functional group. The nitrogen atom can be primary (-NH₂), secondary (-NHR), or tertiary (-NR₂).

Benzene sulfonamides can be classified based on the substitution pattern on both the benzene ring and the sulfonamide nitrogen.

| Classification Category | Description | Structural Example |

| Based on N-Substitution | ||

| Primary Sulfonamides | The nitrogen atom is bonded to two hydrogen atoms. | Benzenesulfonamide (B165840) (C₆H₅SO₂NH₂) |

| Secondary Sulfonamides | The nitrogen atom is bonded to one hydrogen and one alkyl/aryl group (R). | N-Alkylbenzenesulfonamide |

| Tertiary Sulfonamides | The nitrogen atom is bonded to two alkyl/aryl groups (R, R'), which can be the same or different. | N,N-Dialkylbenzenesulfonamide |

| Based on Ring Substitution | ||

| Unsubstituted | The benzene ring has no substituents other than the sulfonamide group. | Benzenesulfonamide |

| Monosubstituted | The benzene ring carries one additional substituent (e.g., chloro, amino, methyl). | 4-Chlorobenzenesulfonamide |

| Disubstituted | The benzene ring carries two additional substituents. | 3,4-Dichlorobenzenesulfonamide |

| Polysubstituted | The benzene ring carries more than two additional substituents. | Trimethoxybenzenesulfonamide |

The sulfonamide group acts as a versatile anchor in drug design, often coordinating with metal ions in the active sites of enzymes. nih.gov The nature and position of substituents on the benzene ring and the nitrogen atom are crucial for determining the molecule's biological activity, selectivity, and pharmacokinetic properties. drugbank.com

Positioning of 3,4-Dichloro-N-propylbenzene-1-sulfonamide within the Chemical Landscape of Substituted Sulfonamides

The compound this compound is a specific molecule that fits neatly within the established classification of benzene sulfonamides. Its structure is defined by three key features: a benzene ring, two chlorine substituents on the ring, and a propyl group attached to the sulfonamide nitrogen.

Structural Analysis:

Core Structure: It is a benzene sulfonamide, possessing a sulfonamide group attached to a benzene ring.

Ring Substitution: The benzene ring is disubstituted with two chlorine atoms at the 3 and 4 positions. This di-halogenation significantly influences the electronic properties of the aromatic ring.

Nitrogen Substitution: It is a secondary (N-substituted) sulfonamide, as the nitrogen atom is bonded to one hydrogen atom and one propyl group (-CH₂CH₂CH₃).

Based on this analysis, this compound is classified as an N-propyl, 3,4-dichloro-substituted benzene sulfonamide .

Below is a data table summarizing the key chemical identifiers and properties for this specific compound.

| Property | Value |

| IUPAC Name | 3,4-dichloro-N-propylbenzenesulfonamide sigmaaldrich.com |

| CAS Number | 17847-63-1 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₁Cl₂NO₂S sigmaaldrich.com |

| Molecular Weight | 268.16 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 74-76 °C sigmaaldrich.com |

| InChI Key | QTKBHJQVGDUVHX-UHFFFAOYSA-N sigmaaldrich.com |

This compound serves as a clear example of how the fundamental benzene sulfonamide scaffold can be chemically modified. The presence of the dichloro substitution pattern and the N-propyl group distinguishes it from simpler parent compounds like benzenesulfonamide or 4-chlorobenzenesulfonamide, and these modifications are expected to impart distinct chemical and physical properties.

Overview of Current Research Trajectories in Halogenated Benzene Sulfonamide Chemistry

Halogenated benzene sulfonamides, such as the subject compound, are a focal point of significant interest in modern chemical and pharmaceutical research. The inclusion of halogen atoms (F, Cl, Br, I) onto the benzene ring can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

One of the most prominent research areas for halogenated benzene sulfonamides is in the design of enzyme inhibitors. nih.gov Specifically, they have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Research has shown that the sulfonamide group acts as an anchor, coordinating to the Zn(II) ion in the enzyme's active site, while the halogenated benzene ring sits (B43327) within the active site cavity. The position and nature of the halogen atom can influence the orientation of the ring, thereby affecting the inhibitor's affinity and selectivity for different CA isoforms. nih.gov This has implications for developing drugs for glaucoma, epilepsy, and certain types of cancer.

Another key trajectory involves the use of halogenated benzene sulfonamides as versatile intermediates in organic synthesis. The halogen atoms serve as reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This makes them valuable building blocks for creating libraries of compounds for drug discovery and materials science applications. ontosight.ai

Furthermore, the study of halogen bonds—a type of non-covalent interaction involving a halogen atom—is a growing field. mdpi.com The chlorine atoms in compounds like this compound can participate in halogen bonding with other molecules, which can be a critical factor in molecular recognition and binding to protein targets. Understanding these interactions is crucial for rational drug design and the development of new materials. Current research continues to explore how varying the halogenation pattern on the benzene sulfonamide scaffold can fine-tune biological activity and create highly selective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKBHJQVGDUVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations for 3,4 Dichloro N Propylbenzene 1 Sulfonamide

Retrosynthetic Disconnection Strategies for 3,4-Dichloro-N-propylbenzene-1-sulfonamide

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgumi.ac.id For this compound, the most logical disconnections involve the robust sulfonamide bond and the bonds connecting the functional groups to the aromatic ring.

The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This is a reliable disconnection as the formation of this bond is a common and high-yielding reaction. amazonaws.com This disconnection reveals two key synthons: an electrophilic 3,4-dichlorobenzenesulfonyl moiety and a nucleophilic n-propylamine moiety.

Disconnection 1 (S-N bond): This leads to 3,4-dichlorobenzenesulfonyl chloride and n-propylamine. This is the most common and direct approach for forming the sulfonamide linkage.

A further disconnection of the 3,4-dichlorobenzenesulfonyl chloride precursor involves breaking the carbon-sulfur bond.

Disconnection 2 (C-S bond): This points to a 3,4-dichlorobenzene precursor that can undergo sulfonation or chlorosulfonation. The synthetic equivalent for the electrophilic sulfonyl group is typically sulfur trioxide or chlorosulfonic acid. wikipedia.org

Finally, the dichlorinated aromatic ring can be disconnected to its parent aromatic system.

Disconnection 3 (C-Cl bonds): This suggests that the synthesis can start from a simpler benzene (B151609) derivative, with the two chlorine atoms introduced through an electrophilic aromatic substitution reaction. The challenge here is achieving the correct 3,4-regiochemistry.

These disconnections outline a primary synthetic pathway starting from a simple benzene derivative, proceeding through dichlorination, followed by chlorosulfonation, and finally amidation with n-propylamine.

Classical and Modern Approaches to Sulfonylation and Amidation Reactions

The formation of the sulfonamide bond is a cornerstone of this synthesis. Both classical and modern methods are available, with recent developments focusing on efficiency and sustainability.

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netresearchgate.netnih.gov In the case of this compound, this involves reacting 3,4-dichlorobenzenesulfonyl chloride with n-propylamine. An organic or inorganic base is typically used to neutralize the hydrochloric acid byproduct. researchgate.net

Modern approaches aim to improve upon the classical methods by offering milder conditions, higher yields, and reduced environmental impact. Some of these innovative techniques include:

Catalytic Methods: Transition-metal-catalyzed reactions have emerged as a powerful tool for C-N bond formation. researchgate.net For instance, palladium-catalyzed cross-coupling reactions can form the S-N bond under specific conditions. ijarsct.co.in

One-Pot Syntheses: Telescopic or one-pot procedures, where multiple reaction steps are carried out in the same vessel, offer increased efficiency. A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides, involving a one-pot, two-step procedure that starts from disulfides. rsc.org

Novel Reagents: The use of reagents like N-fluorobenzenesulfonimide (NFSI) and redox-active esters in radical cross-coupling reactions represents a departure from traditional two-electron chemistry, offering alternative pathways for sulfonamide synthesis. nih.gov

The choice between classical and modern approaches often depends on the scale of the synthesis, the desired purity, and environmental considerations.

Regioselective Dichlorination of Aromatic Systems Precursors to the Compound

Achieving the correct 3,4-dichloro substitution pattern on the benzene ring is a critical step in the synthesis of the target compound. The precursor, 3,4-dichlorobenzenesulfonyl chloride, is typically synthesized from o-dichlorobenzene. chemicalbook.com This starting material already possesses the desired 1,2-dichloro substitution pattern.

The subsequent introduction of the sulfonyl chloride group is an electrophilic aromatic substitution reaction. numberanalytics.com The two chlorine atoms on the benzene ring are deactivating groups, meaning they make the ring less reactive towards electrophiles. libretexts.org They are also ortho, para-directing. In the case of o-dichlorobenzene, the positions ortho and para to each chlorine atom are sterically hindered or electronically unfavorable for the incoming bulky sulfonyl group. This directs the substitution to the less hindered positions, resulting in the desired 3,4-dichlorobenzenesulfonyl chloride.

The reaction is typically carried out using chlorosulfuric acid. chemicalbook.com The mechanism involves the generation of sulfur trioxide as the electrophile, which then attacks the aromatic ring. slideshare.net

| Starting Material | Reagent | Primary Product | Key Factor for Regioselectivity |

|---|---|---|---|

| o-Dichlorobenzene | Chlorosulfuric Acid (HSO3Cl) | 3,4-Dichlorobenzenesulfonyl chloride | Directing effects of the two chlorine atoms and steric hindrance. |

Optimization of Reaction Parameters for Enhanced Yield and Purity in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

A systematic approach, such as the Response Surface Methodology (RSM), can be employed to identify the ideal reaction conditions. tandfonline.com For the final amidation step, a study on sulfonamide synthesis identified temperature and the equivalence of the base as critical factors. tandfonline.com The optimal conditions were found to be low temperatures (0–5°C) with a substoichiometric amount of a base like lithium hydroxide (B78521) monohydrate, leading to excellent yields in a very short time. tandfonline.com

Below is a table illustrating the effect of varying reaction parameters on the synthesis of a generic sulfonamide, which can be extrapolated to the synthesis of this compound.

| Parameter | Condition A | Condition B | Observed Outcome |

|---|---|---|---|

| Temperature | Room Temperature | 0-5°C | Lower temperatures can increase selectivity and reduce side products. tandfonline.com |

| Base Equivalence | 2.0 equivalents | 0.5 equivalents | Using fewer equivalents of base can be more efficient and cost-effective. tandfonline.com |

| Reaction Time | Several hours | <10 minutes | Optimized conditions can drastically reduce reaction times. tandfonline.com |

| Solvent | Organic Solvent | Water | Water as a solvent offers environmental benefits. rsc.org |

Exploration of Green Chemistry Principles in the Synthesis of N-Alkylbenzene Sulfonamides

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comsci-hub.se Several green strategies have been applied to the synthesis of sulfonamides.

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. A facile and environmentally benign synthesis of sulfonamides in water has been described, which uses equimolar amounts of reactants and avoids organic bases. rsc.org The product can often be isolated by simple filtration. rsc.org Other green solvents like polyethylene (B3416737) glycol (PEG) have also been successfully used. sci-hub.se

Solvent-Free Conditions: Performing reactions without a solvent is a key principle of green chemistry. Mechanochemistry, which uses mechanical force to induce chemical reactions, allows for the solvent-free synthesis of sulfonamides in a ball mill. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core concept of green chemistry. Domino or tandem reactions, where a series of bond-forming events occur in a single step, can improve atom economy. acs.org

The application of these principles to the synthesis of this compound can lead to a more sustainable and efficient manufacturing process.

Advanced Chemical Modification and Derivatization Strategies for 3,4 Dichloro N Propylbenzene 1 Sulfonamide

Synthesis of Analogues through N-Alkylation and N-Acylation of the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group in 3,4-dichloro-N-propylbenzene-1-sulfonamide serves as a key site for chemical modification through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide variety of substituents, thereby enabling the systematic exploration of structure-activity relationships.

N-Alkylation: The introduction of additional alkyl groups to the sulfonamide nitrogen can be achieved under various conditions. A common method involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. For instance, treatment of this compound with an alkyl bromide (e.g., ethyl bromide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate can yield the corresponding N,N-dialkylsulfonamide. The choice of solvent and temperature can influence the reaction efficiency. More advanced and milder methods for N-alkylation of sulfonamides that could be applicable include the use of alcohols as alkylating agents catalyzed by transition metals, such as iridium complexes in aqueous media or iron(II) chloride. nih.govacs.org

| Reagent Type | Example Reagent | Potential Product from this compound |

| Alkyl Halide | Ethyl Bromide | 3,4-dichloro-N-ethyl-N-propylbenzene-1-sulfonamide |

| Acyl Chloride | Benzoyl Chloride | N-benzoyl-3,4-dichloro-N-propylbenzene-1-sulfonamide |

| Acid Anhydride | Acetic Anhydride | N-acetyl-3,4-dichloro-N-propylbenzene-1-sulfonamide |

| N-Acylbenzotriazole | N-propionylbenzotriazole | 3,4-dichloro-N-propionyl-N-propylbenzene-1-sulfonamide |

Aromatic Substitution Reactions on the Dichlorinated Benzene (B151609) Ring

The 3,4-dichlorinated benzene ring of the molecule is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two chlorine atoms and the N-propylsulfonamide group.

Both chlorine and the sulfonamide group are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. youtube.comsavemyexams.com However, their directing effects differ. Chlorine atoms are ortho, para-directing deactivators due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. youtube.comnih.gov The sulfonamide group is a meta-directing deactivator due to its strong electron-withdrawing nature. nih.gov

In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The potential sites for substitution are positions 2, 5, and 6. The directing effects can be summarized as follows:

Position 2: Ortho to the sulfonamide (deactivated) and ortho to one chlorine (ortho, para-directing).

Position 5: Meta to the sulfonamide (favored by sulfonamide) and ortho to the other chlorine (ortho, para-directing).

Position 6: Para to one chlorine (ortho, para-directing) and meta to the other chlorine.

Given that the sulfonamide group is a strong deactivating and meta-directing group, electrophilic substitution is most likely to occur at the position meta to it, which is position 5. The ortho-directing effect of the chlorine at position 4 also favors substitution at position 5. Therefore, electrophilic substitution reactions such as nitration or halogenation are predicted to predominantly yield the 5-substituted derivative.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 3,4-dichloro-5-nitro-N-propylbenzene-1-sulfonamide |

| Bromination | Br₂/FeBr₃ | 5-bromo-3,4-dichloro-N-propylbenzene-1-sulfonamide |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-acetyl-3,4-dichloro-N-propylbenzene-1-sulfonamide |

Preparation of Functionalized Derivatives for Probe Development

Functionalized derivatives of this compound can be designed as molecular probes for various applications, including biological imaging and sensing. This typically involves the introduction of a reporter group, such as a fluorophore, and often a linker to attach it to the core molecule.

A common strategy for creating fluorescent probes involves coupling the sulfonamide derivative to a fluorescent dye. acs.orgsdu.edu.cn For example, if a derivative of this compound bearing a reactive handle (e.g., an amino or carboxylic acid group introduced through aromatic substitution or modification of the N-propyl group) is synthesized, it can be conjugated to a fluorophore like fluorescein (B123965) or rhodamine. diva-portal.org

Another approach is to utilize the sulfonamide itself as a key part of a fluorogenic probe. For instance, sulfonamides can be incorporated into systems that exhibit changes in fluorescence upon binding to a target, such as a specific enzyme. luxembourg-bio.com The synthesis of such probes often involves multi-step sequences to assemble the core sulfonamide, the fluorophore, and any necessary linkers. researchgate.netnih.gov The functionalization could also involve the introduction of moieties that allow for bioorthogonal reactions, such as "click chemistry," enabling the specific labeling of biomolecules. nih.gov

| Functionalization Strategy | Example Reporter Group | Potential Application |

| Conjugation to a Fluorophore | Fluorescein Isothiocyanate (FITC) | Fluorescent labeling of biomolecules |

| Incorporation into a Fluorogenic System | Dansyl Chloride | Sensing of metal ions or enzymes |

| Introduction of a Bioorthogonal Handle | Azide or Alkyne Group | "Click" chemistry-based bioconjugation |

Incorporation of this compound into Hybrid Molecular Architectures

Hybrid molecules, which combine two or more distinct pharmacophores or functional units, are a significant area of drug discovery and materials science. This compound can serve as a building block for the synthesis of such hybrid architectures.

Peptide Conjugates: The sulfonamide can be incorporated into peptide structures to create peptidomimetics or peptide-drug conjugates. york.ac.uk This can be achieved by synthesizing a derivative of the sulfonamide with a reactive group (e.g., a carboxylic acid or an amine) that can be coupled to a peptide chain using standard peptide synthesis protocols, including solid-phase peptide synthesis (SPPS). researchgate.netnih.govnih.govresearchgate.net For example, a carboxylic acid derivative of the sulfonamide could be coupled to the N-terminus of a peptide, or an amino derivative could be incorporated into the peptide backbone.

Macrocyclic Structures: The dichlorinated sulfonamide can also be integrated into macrocyclic frameworks. The synthesis of such macrocycles often involves a key cyclization step, which could be, for example, a ring-closing metathesis or a nucleophilic substitution reaction. rsc.org The sulfonamide moiety can be part of the macrocyclic ring itself or appended to it. The design of these macrocycles can be tailored for specific applications, such as host-guest chemistry or as conformationally constrained bioactive molecules.

| Hybrid Architecture | Synthetic Strategy | Potential Application |

| Peptide Conjugate | Solid-Phase Peptide Synthesis (SPPS) | Targeted drug delivery, enzyme inhibition |

| Macrocycle | Ring-Closing Metathesis (RCM) | Ionophores, molecular recognition |

| Chalcone Hybrid | Claisen-Schmidt Condensation | Anticancer agents drexel.edu |

Stereoselective Synthesis of Chiral Derivatives (if applicable to future research)

While this compound itself is achiral, the introduction of stereocenters through derivatization opens up the possibility of creating chiral analogues. This is particularly relevant for applications in medicinal chemistry, where enantiomers of a drug can have different biological activities.

Stereoselectivity can be introduced in several ways. One approach is to use a chiral auxiliary during the synthesis. For example, in the N-alkylation of a primary sulfonamide, a chiral catalyst could be employed to favor the formation of one enantiomer of a chiral N-alkylated product. drexel.edu Another strategy involves the use of chiral starting materials. For instance, if a chiral amine is used in the initial synthesis of the sulfonamide, a chiral product will be obtained.

The development of stereoselective methods for the synthesis of sulfonamides is an active area of research. While direct asymmetric synthesis of N-propyl sulfonamides is not extensively documented, general methods for the enantioselective synthesis of chiral sulfonamides could potentially be adapted. For example, kinetic resolution of a racemic mixture of a chiral sulfonamide derivative could be employed to isolate the desired enantiomer.

| Strategy | Example | Outcome |

| Chiral Catalyst | Chiral amine catalyst in N-alkylation | Enantiomerically enriched N-alkyl sulfonamide drexel.edu |

| Chiral Starting Material | Reaction with a chiral amine | Diastereomeric sulfonamides |

| Kinetic Resolution | Enzymatic resolution of a racemic mixture | Separation of enantiomers |

Theoretical and Computational Chemistry Studies of 3,4 Dichloro N Propylbenzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 3,4-dichloro-N-propylbenzene-1-sulfonamide. Methods such as Density Functional Theory (DFT) are frequently employed for this purpose, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values expected from DFT/B3LYP/6-311++G(d,p) calculations, based on studies of similar molecules.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.43 Å |

| S-N | ~1.65 Å | |

| S-C (aryl) | ~1.77 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle (°) | O=S=O | ~120° |

| C-S-N | ~107° | |

| S-N-C | ~122° | |

| Dihedral Angle (°) | C-SO2-NH-C | ~ -60° to -80° |

Analysis of Intramolecular Interactions and Conformational Landscapes

The flexibility of the N-propyl and sulfonamide groups allows this compound to exist in multiple conformations. To understand the relationship between these conformers, a Potential Energy Surface (PES) scan is performed. This computational technique involves systematically changing a specific dihedral angle (e.g., around the S-N or N-C bonds) and calculating the energy at each step to map out the conformational landscape and identify low-energy, stable conformers.

Prediction of Spectroscopic Signatures using Ab Initio and DFT Methods

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. By calculating the vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra. The calculated wavenumbers correspond to specific vibrational modes, such as S=O stretching, N-H bending, and C-Cl stretching. A complete assignment of these vibrational modes is often achieved through Potential Energy Distribution (PED) analysis. chemrxiv.org Comparing these predicted spectra with experimental results can confirm the molecular structure. nih.govresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. researchgate.net These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these electronic transitions (e.g., π→π* or n→π*). nih.govsemanticscholar.org Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative values expected from DFT calculations. Experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C-H (aromatic) | Stretching | ~3050-3150 |

| C-H (aliphatic) | Stretching | ~2850-2950 |

| S=O | Asymmetric Stretching | ~1330-1370 |

| S=O | Symmetric Stretching | ~1150-1180 |

| C-Cl | Stretching | ~650-750 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. walisongo.ac.id

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. For this compound, the most negative potentials are expected around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the chlorine atoms. researchgate.netresearchgate.net These regions are indicative of lone pairs and are likely sites for hydrogen bonding.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the N-H group, making it a primary hydrogen bond donor site. ias.ac.in

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the nonpolar carbon framework of the aromatic ring and propyl chain.

By analyzing the MEP surface, one can predict how the molecule will interact with other molecules, including receptors, enzymes, or solvent molecules. researchgate.net

In Silico Screening Methodologies for Molecular Recognition

In silico screening methodologies are computational techniques used to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. For a molecule like this compound, these methods would be employed to explore its potential as a ligand.

The primary methodology is molecular docking. This process involves:

Preparation of the Ligand: A three-dimensional, energy-minimized model of this compound is generated using the quantum chemical methods described previously.

Preparation of the Receptor: The 3D structure of the target protein is obtained, often from a crystallographic database. The binding site (or active site) is identified.

Docking Simulation: A docking algorithm systematically places the ligand into the receptor's binding site in various orientations and conformations.

Scoring: A scoring function is used to estimate the binding affinity for each pose, predicting the strength of the ligand-receptor interaction. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. researchgate.net

This methodology allows for the rapid screening of compounds against biological targets, prioritizing them for further experimental testing.

Computational Investigation of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and stability.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are placed around the solute molecule. This "microsolvation" approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost.

These investigations can reveal how solvent polarity affects conformational preferences and spectroscopic properties. For example, in polar protic solvents, strong hydrogen bonding with the sulfonamide group could lead to noticeable shifts in the IR and UV-Vis spectra compared to nonpolar solvents. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3,4 Dichloro N Propylbenzene 1 Sulfonamide Analogues

Design and Synthesis of Systematic Libraries of 3,4-Dichloro-N-propylbenzene-1-sulfonamide Derivatives for SAR Studies

The systematic exploration of the structure-activity relationships (SAR) of this compound necessitates the design and synthesis of focused libraries of analogues. The core scaffold, 3,4-dichlorobenzenesulfonamide, serves as the foundation, with structural diversity introduced at the N-propyl group. The synthetic strategy for these libraries typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with a variety of primary and secondary amines, allowing for the exploration of different N-substituents. ekb.egijarsct.co.in

Key areas of structural modification to build a comprehensive library include:

Alterations to the N-Alkyl Group: This involves varying the chain length (e.g., from methyl to hexyl), introducing branching (e.g., isopropyl, isobutyl, sec-butyl), and incorporating cyclic systems (e.g., cyclopropyl, cyclohexyl).

Introduction of Functional Groups: The N-alkyl chain can be functionalized with polar groups such as hydroxyls, ethers, or amides to probe interactions with hydrophilic regions of a target binding site.

Modifications of the Benzene (B151609) Ring: While maintaining the core dichlorinated scaffold, shifting the positions of the chlorine atoms (e.g., to 2,4- or 3,5-dichloro) or replacing them with other halogens (e.g., bromine, fluorine) can provide insights into the role of halogen bonding and electronic effects.

The synthesis of these derivatives is generally straightforward, often employing standard sulfonamide formation conditions. The purification and characterization of each new compound are then carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their chemical identity and purity before biological evaluation. nih.gov

A representative library design for SAR studies is outlined in the table below:

| Compound ID | N-Substituent | Rationale for Inclusion |

| 1a | Methyl | Baseline short-chain alkyl |

| 1b | Ethyl | Incremental increase in chain length |

| 1c | Propyl | Parent compound |

| 1d | Isopropyl | Introduction of branching |

| 1e | Butyl | Further increase in chain length |

| 1f | Isobutyl | Branched isomer of butyl |

| 1g | Cyclohexyl | Introduction of a cyclic system |

Impact of Halogen Position and Number on Molecular Interactions and Electronic Properties

The chlorine atoms are electron-withdrawing groups, which decrease the electron density of the aromatic ring. libretexts.org This electronic effect can influence the pKa of the sulfonamide nitrogen, which in turn affects the molecule's ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor. The specific 3,4-dichloro substitution pattern creates a distinct electronic distribution across the ring that can be crucial for recognition by a biological target.

The number of halogens also impacts the lipophilicity of the compound. Dichlorination increases the lipophilicity compared to a non-halogenated analogue, which can affect the compound's solubility, cell permeability, and metabolic stability.

Influence of N-Alkyl Chain Length and Branching on Conformational Freedom and Molecular Recognition

The N-alkyl substituent of a benzene sulfonamide, in this case, the propyl group, has a significant impact on the molecule's conformational flexibility and its ability to be recognized by a biological target. The length and branching of this alkyl chain can influence several key factors:

Hydrophobic Interactions: The alkyl chain can occupy hydrophobic pockets within a binding site. Increasing the chain length from methyl to propyl, for example, can lead to more extensive van der Waals interactions and potentially higher binding affinity, provided the pocket can accommodate the larger group.

Conformational Flexibility: Longer, unbranched alkyl chains have greater conformational freedom. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding. However, it can also be entropically unfavorable.

Steric Effects: The introduction of branching, such as replacing a propyl group with an isopropyl or sec-butyl group, can introduce steric hindrance that may either prevent binding or, conversely, orient the molecule in a more favorable conformation.

Solubility: As the length of the N-alkyl chain increases, the lipophilicity of the molecule generally increases, which can lead to decreased aqueous solubility.

Systematic variations of the N-alkyl group are a cornerstone of SAR studies for this class of compounds. The following table illustrates how modifications to the N-alkyl chain can be used to probe its influence on activity.

| N-Alkyl Group | Expected Impact on Lipophilicity | Potential Influence on Binding |

| Methyl | Lowest | May be too small for optimal hydrophobic interactions |

| Propyl | Moderate | Potential for favorable hydrophobic interactions |

| Isopropyl | Moderate | Introduces steric bulk, may improve selectivity |

| Hexyl | Highest | May be too large for the binding pocket, could decrease solubility |

Comparative SAR with Other Benzene Sulfonamide Scaffolds

To understand the unique contribution of the 3,4-dichloro substitution pattern to the activity of N-propylbenzene-1-sulfonamide, it is informative to compare its SAR with that of other benzene sulfonamide scaffolds.

Unsubstituted Benzene Sulfonamide: The parent scaffold lacks the electronic and steric influence of the chlorine atoms. Any activity observed with this scaffold would be attributable to the core sulfonamide and the N-propyl group.

Monochloro-Substituted Benzene Sulfonamides: Analogues with a single chlorine at the 2-, 3-, or 4-position would reveal the importance of the specific placement of a halogen. For instance, a 4-chloro substituent might engage in different interactions than a 3-chloro substituent.

Other Dihalo-Substituted Benzene Sulfonamides: Comparing the 3,4-dichloro scaffold with 2,4-dichloro or 3,5-dichloro analogues can highlight the optimal positioning of the electron-withdrawing groups for a particular biological target.

Benzene Sulfonamides with Other Substituents: Scaffolds bearing electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) would provide a broader understanding of the electronic requirements for activity. nih.gov

These comparative studies help to elucidate whether the 3,4-dichloro pattern is essential for activity or if other substitution patterns can be tolerated or are even more favorable.

Development of Predictive Models for Molecular Recognition and Ligand Design

Predictive modeling plays a crucial role in modern drug discovery by enabling the rational design of new ligands and the prediction of their biological activity. For this compound and its analogues, several computational approaches can be employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a library of this compound derivatives, descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) can be correlated with their measured potencies.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By aligning a set of active analogues, a common pharmacophore can be generated and used to screen virtual libraries for new potential ligands.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. nih.gov This technique can provide valuable insights into the specific molecular interactions that govern binding and can guide the design of new analogues with improved affinity.

These predictive models, when validated with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. chemrxiv.org

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research

Comprehensive Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopy is the cornerstone of molecular structure elucidation. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of a compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 3,4-dichloro-N-propylbenzene-1-sulfonamide, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic and the N-propyl protons. The three aromatic protons would appear in the downfield region (typically 7.5-8.0 ppm) as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The protons of the N-propyl group would appear more upfield. The CH₂ group adjacent to the sulfonamide nitrogen would likely be a triplet around 2.8-3.0 ppm, the middle CH₂ a sextet around 1.5-1.7 ppm, and the terminal CH₃ a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to the six unique aromatic carbons and the three carbons of the propyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Aromatic C-H | 7.5 - 8.0 | Multiplet |

| N-CH₂ -CH₂-CH₃ | 2.8 - 3.0 | Triplet |

| N-CH₂-CH₂ -CH₃ | 1.5 - 1.7 | Sextet |

| N-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |

| SO₂NH | 5.0 - 6.0 | Broad Singlet / Triplet |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would exhibit characteristic absorption bands confirming key structural features.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Alkyl) | Stretching | 2970 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1315 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1145 |

| C-Cl (Aryl Halide) | Stretching | 1100 - 1000 |

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, particularly conjugated systems. The dichlorinated benzene (B151609) ring in the compound is the primary chromophore. It would be expected to show absorption maxima (λmax) in the ultraviolet region, typically between 200 and 300 nm. The exact position and intensity of these peaks are influenced by the substitution pattern on the benzene ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₁₁Cl₂NO₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. The nominal molecular weight is 268.16 g/mol . A key fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the potential loss of sulfur dioxide (SO₂), which has a mass of 64 Da.

High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of non-volatile organic compounds like sulfonamides. A C18 (octadecylsilyl) stationary phase is typically used with a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly. A pure sample would show a single major peak, and the area percentage of this peak is used to quantify purity.

Table 3: Typical RP-HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, its applicability would depend on its thermal stability and volatility. Given its melting point of 74-76 °C, it may be sufficiently volatile for GC analysis with an appropriate temperature program. GC-MS would be highly effective for identifying and quantifying any volatile or semi-volatile impurities.

X-ray Crystallography for Solid-State Structural Elucidation

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, reveals key expected features. chemicalbook.com The geometry around the sulfur atom is typically a distorted tetrahedron. In the crystal lattice, sulfonamide molecules are often linked by intermolecular hydrogen bonds between the N-H group of one molecule and a sulfonyl oxygen (S=O) of a neighboring molecule, forming dimers or extended chains. chemicalbook.com

Table 4: Representative Bond Lengths and Angles from a Related Dichlorinated Aryl Sulfonamide Structure chemicalbook.com

| Parameter | Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C (Aryl) Bond Length | ~1.76 Å |

| O-S-O Angle | ~120° |

| C-S-N Angle | ~107° |

| Note: Data is for N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide and is presented for illustrative purposes. chemicalbook.com |

Elemental Analysis and Thermogravimetric Analysis for Compositional Purity

These techniques provide fundamental information about the elemental composition and thermal stability of the compound.

Elemental Analysis: This method determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur through combustion analysis. The results are compared against the theoretical values calculated from the molecular formula (C₉H₁₁Cl₂NO₂S) to confirm its empirical formula and assess its compositional purity. asianpubs.org An experimental result within ±0.4% of the theoretical value is generally considered confirmation of purity.

Table 5: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Weight Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 40.32 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.14 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 26.45 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.22 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.93 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 11.96 |

| Total | 268.158 | 100.00 |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the compound. A TGA curve for a pure, stable, non-hydrated sample of this compound would show a flat baseline until the onset of thermal decomposition, at which point a sharp, single-step mass loss would occur. Studies on similar sulfonamides show they are generally stable at lower temperatures but will decompose upon significant heating. nih.govsigmaaldrich.com

Advanced hyphenated techniques for complex sample analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique ideal for both quantifying the target compound and identifying unknown impurities in a mixture. Tandem mass spectrometry (LC-MS/MS) can further provide structural information on co-eluting peaks by analyzing their fragmentation patterns, making it invaluable for impurity profiling and metabolism studies.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from an HPLC column. This powerful technique can provide detailed structural information on impurities or degradation products without the need for their physical isolation, accelerating the identification process.

Gas Chromatography-Infrared Spectroscopy (GC-IR): For compounds amenable to GC, coupling it with an FTIR detector (GC-IR) allows for the acquisition of vapor-phase infrared spectra of separated components. This provides complementary information to GC-MS, particularly for distinguishing between isomers that may have similar mass spectra but different IR spectra.

Mechanistic Insights into Molecular Interactions and Reactivity Profiles Non Clinical Context

Investigations into Binding Mechanisms with Model Protein Systems

The interaction of sulfonamides with proteins is a cornerstone of their biological activity. While direct binding studies on 3,4-dichloro-N-propylbenzene-1-sulfonamide are not readily found, insights can be drawn from research on similar molecules with model proteins. The binding is typically characterized by a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore that frequently engages in hydrogen bonding. The oxygen atoms can act as hydrogen bond acceptors, while the nitrogen-bound hydrogen can act as a donor. These interactions are often crucial for the affinity and specificity of binding to protein targets.

The 3,4-dichlorophenyl group is expected to contribute significantly to binding through hydrophobic interactions. This bulky, nonpolar part of the molecule can fit into hydrophobic pockets within a protein's three-dimensional structure, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The chlorine atoms can further enhance these interactions through halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.

Table 1: Key Molecular Interactions in Sulfonamide-Protein Binding

| Interaction Type | Contributing Moiety | Description |

| Hydrogen Bonding | Sulfonamide Group (-SO₂NH-) | The oxygen atoms act as hydrogen bond acceptors and the NH group acts as a hydrogen bond donor, forming critical links with protein backbone or side-chain residues. |

| Hydrophobic Interactions | 3,4-Dichlorophenyl Group, N-propyl Group | The aromatic ring and the alkyl chain occupy hydrophobic pockets in the protein, displacing water and increasing binding affinity. |

| Halogen Bonding | Dichloro-substituents | The chlorine atoms can form directional non-covalent bonds with electron-rich atoms (like oxygen or nitrogen) in the protein, contributing to binding specificity. |

Elucidation of Enzyme Inhibition Modes (e.g., carbonic anhydrase or other enzymes relevant to sulfonamides, focusing on the mechanism)

Sulfonamides are a well-established class of enzyme inhibitors, with carbonic anhydrases (CAs) being a primary and extensively studied target. CAs are metalloenzymes that contain a zinc ion (Zn²⁺) in their active site, which is essential for their catalytic activity of reversibly hydrating carbon dioxide.

The inhibitory mechanism of sulfonamides against CAs is well-understood. The deprotonated sulfonamide nitrogen (-SO₂N⁻-) coordinates directly to the Zn²⁺ ion in the active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. This coordination is a key feature of the high-affinity binding of sulfonamide inhibitors.

In addition to the zinc coordination, the sulfonamide group forms a network of hydrogen bonds with conserved amino acid residues in the active site, such as the backbone NH of Thr199 in human CA II. The aromatic ring of the inhibitor, in this case, the 3,4-dichlorophenyl group, typically makes van der Waals contacts with hydrophobic residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex. The N-propyl substituent would also be positioned to interact with specific sub-pockets within the active site, potentially influencing isoform selectivity.

Table 2: General Mechanism of Carbonic Anhydrase Inhibition by Aromatic Sulfonamides

| Step | Description | Key Molecular Features Involved |

| 1. Entry into Active Site | The sulfonamide inhibitor enters the conical active site cavity of the carbonic anhydrase. | Overall molecular size and shape. |

| 2. Zinc Coordination | The deprotonated sulfonamide nitrogen directly binds to the catalytic Zn²⁺ ion. | Sulfonamide group (-SO₂NH-). |

| 3. Hydrogen Bonding | The sulfonamide oxygens and nitrogen form hydrogen bonds with active site residues (e.g., Thr199). | Sulfonamide group. |

| 4. Hydrophobic Interactions | The aromatic ring and other substituents interact with hydrophobic residues in the active site. | 3,4-Dichlorophenyl group, N-propyl group. |

Studies on Interactions with Macromolecular Structures (e.g., DNA, RNA, lipids) as Chemical Probes

The interaction of this compound with other macromolecules like nucleic acids and lipids is less predictable without direct experimental data. However, the chemical nature of the compound allows for informed speculation on its potential behavior.

Interactions with DNA and RNA: Studies on related dichlorinated benzene (B151609) compounds have indicated a potential for covalent interaction with nucleic acids, which can lead to genotoxicity. For instance, 1,2-dichlorobenzene (B45396) has been shown to bind covalently to DNA, RNA, and proteins in vivo. nih.gov This reactivity is often mediated by metabolic activation to electrophilic intermediates. While the presence of the sulfonamide group would modify the electronic properties and metabolism of the dichlorobenzene ring, the potential for such interactions cannot be ruled out. Non-covalent interactions, such as intercalation between base pairs or groove binding, are less likely for a molecule of this size and flexibility compared to planar aromatic systems.

Interactions with Lipids: The significant hydrophobicity of the 3,4-dichlorophenyl and N-propyl groups suggests that this compound would likely partition into lipid environments, such as cell membranes. This interaction would primarily be driven by the hydrophobic effect. The molecule could insert into the lipid bilayer, with the dichlorinated aromatic ring and the propyl chain buried within the hydrophobic core of the membrane and the more polar sulfonamide group oriented towards the aqueous interface. Such interactions could potentially perturb the structure and function of the lipid membrane.

Exploration of Self-Assembly and Supramolecular Chemistry involving this compound

The structure of this compound contains functional groups capable of participating in various non-covalent interactions that can drive self-assembly and the formation of supramolecular structures.

Hydrogen Bonding: The sulfonamide group is a classic motif for forming strong and directional hydrogen bonds. The N-H group can act as a donor and the sulfonyl oxygens as acceptors, leading to the formation of dimers or extended chains in the solid state or in non-polar solvents.

Halogen Bonding: The two chlorine atoms on the benzene ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile (a Lewis base). In the context of self-assembly, the chlorine atoms could interact with the sulfonyl oxygens or the sulfonamide nitrogen of a neighboring molecule, leading to specific and directional intermolecular contacts that can guide the formation of larger, ordered assemblies. nih.gov The interplay between hydrogen and halogen bonding could lead to complex and well-defined supramolecular architectures. nih.gov

The combination of these interactions suggests that this compound has the potential to form a variety of supramolecular structures, from simple dimers to more complex one-, two-, or three-dimensional networks, depending on the conditions.

Table 3: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction | Participating Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Dimers, chains, sheets |

| Halogen Bonding | Dichloro-substituents, Sulfonyl Oxygens | Chains, networks |

| π-π Stacking | Dichlorophenyl Ring | Stacked arrays |

Applications of 3,4 Dichloro N Propylbenzene 1 Sulfonamide in Material Science and Chemical Tool Development

Utility as a Building Block in Complex Organic Synthesis

No specific studies detailing the use of 3,4-dichloro-N-propylbenzene-1-sulfonamide as a key intermediate or starting material in the synthesis of more complex organic molecules were identified.

Integration into Polymer Chemistry and Functional Material Design

There is no available research on the incorporation of this compound as a monomer or functional additive in the design of polymers or other functional materials.

Role in the Development of Chemo-Sensors and Molecular Switches

No literature was found that describes the design, synthesis, or application of chemo-sensors or molecular switches based on the this compound scaffold.

Applications in Agrochemical Research as Chemical Probes or Scaffolds (excluding toxicological studies)

Information regarding the use of this compound as a chemical probe or foundational scaffold in non-toxicological agrochemical research is not present in the available literature.

Design of Ligands for Catalytic Systems

There are no documented instances of this compound being used or modified to serve as a ligand in catalytic systems.

Future Directions and Emerging Research Opportunities for 3,4 Dichloro N Propylbenzene 1 Sulfonamide

Integration with Artificial Intelligence and Machine Learning in De Novo Design of Sulfonamide Derivatives

The convergence of artificial intelligence (AI) and chemistry is heralding a new era of molecular design. frontiersin.orgbenthamscience.com De novo drug design, which aims to generate novel molecular structures from the ground up, is increasingly powered by machine learning (ML) algorithms. nih.gov For 3,4-dichloro-N-propylbenzene-1-sulfonamide, these technologies offer a pathway to rapidly explore a vast and relevant chemical space.

Future research can leverage generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), trained on large datasets of known sulfonamides and other bioactive molecules. nih.govactascientific.com These models can learn the underlying rules of molecular structure and chemical bonding to propose novel derivatives of the parent compound. The key steps in this process would involve:

Generative Model Training: An AI model would be trained using extensive libraries of molecules, enabling it to generate new, valid chemical structures. frontiersin.org

Iterative Optimization: Using deep reinforcement learning, the generative process can be guided by a set of desired properties. nih.govnih.gov For instance, the AI could be tasked to optimize for predicted binding affinity to a specific biological target, while simultaneously maintaining drug-like properties.

Synthesizability Scoring: A significant challenge in de novo design is the synthetic accessibility of the generated molecules. nih.govnih.gov Integrating retrosynthesis prediction tools into the AI workflow can filter for compounds that are practically synthesizable, saving considerable time and resources. nih.gov

| AI Technique | Application in Sulfonamide Design | Potential Outcome |

| Recurrent Neural Networks (RNNs) | Generating novel molecular structures based on patterns learned from existing chemical data. frontiersin.orgnih.gov | Discovery of diverse and novel sulfonamide scaffolds. |

| Generative Adversarial Networks (GANs) | Designing molecules with specific desired properties through a competitive generation and discrimination process. actascientific.com | Optimized compounds with enhanced target affinity or improved pharmacokinetic profiles. |

| Deep Reinforcement Learning | Guiding the molecular generation process to achieve multi-objective optimization (e.g., potency and low toxicity). nih.gov | Identification of lead candidates with a balanced set of properties. |

| Retrosynthesis Prediction | Assessing the synthetic feasibility of AI-generated molecules. nih.gov | Prioritization of molecules that can be synthesized efficiently in the lab. |

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of sulfonamides traditionally involves reactants and solvents that pose environmental concerns. researchgate.net A critical future direction is the development of green and sustainable synthetic methodologies for this compound and its derivatives. Research in this area is focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Promising avenues for exploration include:

Aqueous Synthesis: Moving away from volatile organic compounds (VOCs) towards water-based reaction media represents a significant step in green chemistry. researchgate.net

Catalytic Methods: The development of novel catalysts, such as copper-based systems, can enable more efficient and atom-economical synthetic pathways. researchgate.net

Alternative Oxidants: Replacing traditional chlorinating agents with milder and more environmentally benign oxidants is a key goal. One such approach involves the use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), which can facilitate the conversion of thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. rsc.orgresearchgate.net This in-situ generation of the sulfonyl chloride intermediate, which then reacts with an amine, streamlines the process. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Applying this technology to sulfonamide synthesis could lead to higher yields and purity.

These sustainable approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production methods. rsc.org

Advanced Computational Modeling for Predictive Research in Chemical Space

Computational modeling provides powerful tools to predict molecular properties and interactions, thereby guiding experimental efforts. For this compound, advanced computational studies can illuminate its potential biological activities and guide the design of next-generation derivatives.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com By screening this compound and its virtual derivatives against libraries of protein structures, researchers can identify potential biological targets and generate hypotheses about its mechanism of action. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with a target over time. This can help assess the stability of predicted binding poses from docking studies and reveal key interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the activity of newly designed sulfonamide derivatives before they are synthesized.

ADME/T Prediction: Machine learning models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds. actascientific.com Applying these models early in the design phase helps to eliminate candidates with unfavorable pharmacokinetic or safety profiles.

These predictive models allow for a more rational and targeted exploration of the chemical space around the this compound scaffold.

Development of High-Throughput Screening Platforms for Chemical Discovery Utilizing the Compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds for a specific biological activity. mdpi.com Future research can utilize this compound as a foundational scaffold in HTS campaigns to identify new bioactive molecules.

This can be approached in several ways:

Combinatorial Library Synthesis: The compound can serve as a starting point for the creation of a focused combinatorial library. By systematically introducing a wide variety of substituents at different positions on the molecule, a diverse set of derivatives can be generated for screening.

Fragment-Based Screening: The 3,4-dichlorobenzenesulfonamide core could be used as a fragment to screen against biological targets. Hits from this screen can then be elaborated and optimized to develop more potent lead compounds.

Phenotypic Screening: Instead of targeting a specific protein, HTS can be used to screen for compounds that produce a desired change in cell behavior or morphology (a phenotype). mdpi.com Libraries based on the this compound scaffold could be screened in various disease-relevant cellular models.

Modern HTS platforms are highly automated and can employ various readout technologies, including fluorescence, luminescence, and high-content imaging, to efficiently identify active compounds from large libraries. mdpi.comsbpdiscovery.org The integration of HTS with genomics and metabolomics can further accelerate the discovery process. mdpi.com

| Screening Platform | Description | Application for the Compound |

| Biochemical Assays | Measures the effect of compounds on a purified target, such as an enzyme. | To identify derivatives that inhibit or activate a specific biological target of interest. |

| Cell-Based Assays | Uses living cells to assess the effect of compounds on cellular pathways or functions. | To screen for compounds with desired cellular effects, such as anti-proliferative or anti-inflammatory activity. |

| High-Content Screening (HCS) | An image-based approach that measures multiple cellular parameters simultaneously. | To gain deeper insights into the mechanism of action of active compounds by observing their effects on cellular morphology. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in a cell or organism model. mdpi.com | To discover novel therapeutic agents without a preconceived target, based on their ability to reverse a disease phenotype. |

Interdisciplinary Research Collaborations in Chemical Biology and Material Science

The future of chemical research lies in breaking down traditional disciplinary silos. The unique electronic and structural features of this compound make it a candidate for exploration in diverse fields beyond medicine, necessitating collaborations between chemists, biologists, and material scientists.

Chemical Biology: The compound and its derivatives could be developed into chemical probes to study complex biological processes. By attaching fluorescent tags or reactive groups, these probes can be used to identify and characterize new protein targets or to elucidate the function of biological pathways.

Material Science: The incorporation of sulfonamide moieties into polymers and other materials is an emerging area of research. The dichlorinated aromatic ring and the sulfonamide group can impart specific properties, such as thermal stability, altered conductivity, or specific binding capabilities. Collaborative research could explore the use of this compound as a monomer or additive in the creation of novel functional materials with applications in electronics, coatings, or specialized polymers. The fusion of AI with computational chemistry is already leading to de novo design methods applicable to both drug discovery and materials science. frontiersin.org

Such interdisciplinary projects can reveal entirely new applications for this chemical scaffold, expanding its utility and impact far beyond its initial conception.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sulfonation | 0–5°C, chlorosulfonic acid | 85 | 90 | |

| Amidation | THF, RT, 12 hrs | 78 | 88 | |

| HPLC Purification | Acetonitrile/water gradient | 95 | 99+ |

Advanced: How can contradictions in biological activity data across different assay models be resolved?

Methodological Answer:

Contradictions often arise due to differences in assay conditions (e.g., pH, solvent systems) or biological target conformations. To resolve discrepancies:

Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and enzyme isoforms (e.g., COX-1 vs. COX-2) across studies .

Compound Stability Testing : Use LC-MS to verify stability in assay buffers over time; degradation products may confound results .

Orthogonal Assays : Confirm activity via fluorescence polarization (binding assays) and functional cellular assays (e.g., cAMP modulation) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dichloro groups at C3/C4, propyl chain integration) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS) with <2 ppm error .

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified propyl chains (e.g., cyclopropyl, branched alkyl) to evaluate steric effects .

Enzyme Inhibition Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics for IC determination .

Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active-site residues (e.g., Zn in metalloenzymes) .

Q. Table 2: Example SAR Data for Sulfonamide Derivatives

| Analog | IC (nM) | LogP | Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| Propyl derivative | 12.5 | 3.2 | 8.7 | |

| Cyclopropyl derivative | 8.3 | 2.9 | 12.4 |

Basic: What strategies address solubility and formulation challenges?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin complexes to enhance aqueous solubility .

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium sulfonamide salt .

- Solubility Measurement : Apply the shake-flask method with UV-Vis quantification at λ = 254 nm .

Advanced: What computational approaches predict target interactions and pharmacokinetics?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability .

ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cells) and metabolic clearance (CYP450 isoforms) .

Free-Energy Perturbation (FEP) : Calculate relative binding affinities for analogs using Schrödinger Suite .

Basic: How to troubleshoot low yields in sulfonamide coupling reactions?

Methodological Answer:

- Activation : Pre-activate the sulfonyl chloride with DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Solvent Optimization : Replace THF with DMF for improved amine nucleophilicity .

- Temperature Control : Conduct reactions at 0°C to minimize side reactions (e.g., hydrolysis) .

Advanced: How to analyze regioselectivity in sulfonation and amidation steps?

Methodological Answer:

- Isotopic Labeling : Use S-labeled reagents to track sulfonation sites via autoradiography .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .